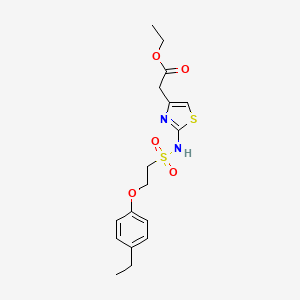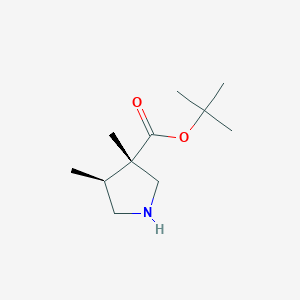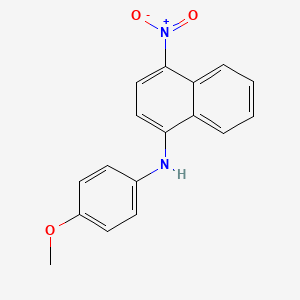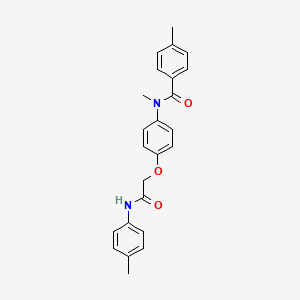![molecular formula C12H14N4 B2837285 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine CAS No. 1305336-09-7](/img/structure/B2837285.png)
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine” is a chemical compound with the CAS Number: 1305336-09-7 . It has a molecular weight of 214.27 . The compound is typically stored in a dry room at normal temperature . It is a solid in physical form .
Synthesis Analysis
The synthesis of substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, such as our compound of interest, has been the subject of research over the last 5 years . A general approach to the synthesis of [1,2,3]triazolo[1,5-a]-pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings . This can be achieved through the reaction of azides with acetylenedicarboxylic acid ester, yielding 1,2,3-triazoles, which after removal of the Boc protection from the amine group, result in lactam cyclization forming triazolopyrazines .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H14N4/c1-2-4-11(5-3-1)9-15-6-7-16-12(10-15)8-13-14-16/h1-5,8H,6-7,9-10H2 .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including heterocyclization, intramolecular azide-alkyne cycloaddition, and lactam cyclization . These reactions lead to the formation of the 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine system .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 214.27 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
A series of new pyrazoline and pyrazole derivatives, including those related to triazolo[1,5-a]pyrazines, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown effectiveness against various Gram-negative and Gram-positive bacteria as well as yeast-like fungi, making them potential candidates for antimicrobial drug development. For instance, compounds synthesized from 3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole and 3-hydrazinyl-5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxaline have exhibited promising antimicrobial properties (Hassan, 2013).
Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has demonstrated significant antiviral activities against the H5N1 subtype of influenza A virus. These findings suggest potential applications in developing antiviral agents for combating avian influenza (Hebishy, Salama, & Elgemeie, 2020).
Cardiovascular Therapy
1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among these compounds, some have shown to be more potent than existing cardiovascular drugs, highlighting their potential as new therapeutic agents for cardiovascular diseases (Sato et al., 1980).
Synthesis and Chemical Properties
The synthesis and chemical properties of 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine derivatives have been explored to create new compounds with potential biological activities. For example, the regioselective synthesis of chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives under mild conditions has been reported, providing a basis for further exploration of their biological applications (Mohapatra et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit high biological potential, acting as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . They also possess antiviral activity .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to exhibit antiviral and antitumor activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Propriétés
IUPAC Name |
5-benzyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11(5-3-1)9-15-6-7-16-12(10-15)8-13-14-16/h1-5,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVAGHLYGKZDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837202.png)

![methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2837205.png)
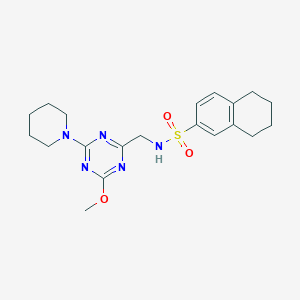
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2837208.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2837209.png)

![N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B2837212.png)
![N-(2-chloro-5-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2837214.png)
